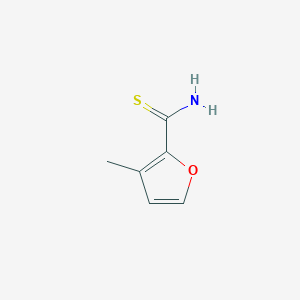

3-Methylfuran-2-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

3-methylfuran-2-carbothioamide |

InChI |

InChI=1S/C6H7NOS/c1-4-2-3-8-5(4)6(7)9/h2-3H,1H3,(H2,7,9) |

InChI Key |

JYWVTVUMPXDEQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=C1)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylfuran 2 Carbothioamide and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies are often favored for their efficiency and are centered on the introduction of the thioamide functionality in the final steps of the synthetic sequence.

Thionation Reactions

A primary method for the synthesis of thioamides is the thionation of the corresponding amides. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. A common and effective reagent for this purpose is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide. organic-chemistry.orgalfa-chemistry.com The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thioamide and a stable phosphorus-oxygen double-bonded byproduct. organic-chemistry.orgresearchgate.net

While a specific protocol for the thionation of 3-methylfuran-2-carboxamide (B2852644) is not detailed in the provided search results, a closely related transformation has been described in the patent literature for the synthesis of N-(2,6-dimethoxyphenyl)-5-methylfuran-2-carbothioamide from its corresponding carboxamide using Lawesson's reagent. google.com A general procedure for the thionation of an amide using Lawesson's reagent typically involves refluxing the amide with the reagent in an inert solvent like toluene. beilstein-journals.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). beilstein-journals.org

A plausible synthetic scheme for the preparation of 3-Methylfuran-2-carbothioamide from 3-methylfuran-2-carboxamide is presented below:

Table 1: Plausible Thionation Reaction for this compound

| Reactant | Reagent | Solvent | Condition | Product |

| 3-Methylfuran-2-carboxamide | Lawesson's Reagent | Toluene | Reflux | This compound |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient route to complex molecules in a single step by combining three or more reactants. tubitak.gov.tr The Gewald reaction, a well-known MCR, is used for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgsemanticscholar.org While the classical Gewald reaction leads to thiophenes, modifications and analogous reactions can be envisioned for the synthesis of substituted furans. umich.eduscispace.comorganic-chemistry.org

Although a specific MCR for the direct synthesis of this compound has not been explicitly described, the principles of MCRs suggest a potential pathway. For instance, a three-component reaction involving a suitable 1,3-dicarbonyl compound, a sulfurizing agent, and an amine source could theoretically construct the furan-2-carbothioamide (B93836) skeleton. The Willgerodt-Kindler reaction, another named reaction that can be performed as a multicomponent process, is used to synthesize thioamides from aldehydes or ketones, an amine, and elemental sulfur. nih.govorganic-chemistry.orgsoachim.info This reaction has been successfully applied to aromatic aldehydes at room temperature. researchgate.net

Condensation and Cyclization Strategies

Condensation and cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including furans. nih.gov The synthesis of the 3-methylfuran (B129892) ring itself can be achieved through various classical methods, such as the Paal-Knorr furan (B31954) synthesis from a 1,4-dicarbonyl compound. Subsequent functionalization would then be required to introduce the carbothioamide group.

More direct cyclization approaches to form the furan ring with the desired substitution pattern can also be considered. For example, the cyclization of appropriately substituted acyclic precursors can lead to the formation of the furan ring. nih.govresearchgate.net A carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines has been shown to produce 2-amino-2,3-dihydrofurans, which are versatile intermediates for the synthesis of 2-aminofurans. researchgate.net These 2-aminofurans could potentially be converted to the target carbothioamide.

Indirect Synthesis via Precursors and Functional Group Interconversions

Indirect methods rely on the synthesis of a furan derivative with a functional group that can be subsequently converted into a carbothioamide.

Derivatization from Furan-2-carbaldehydes

3-Methylfuran-2-carbaldehyde (B1594671) serves as a key precursor for the synthesis of this compound. nih.gov A straightforward approach involves the condensation of the aldehyde with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. researchgate.net While not the carbothioamide itself, this derivative is structurally related.

A more direct conversion of an aldehyde to a thioamide can be achieved through the Willgerodt-Kindler reaction. This reaction typically involves heating the aldehyde with an amine and elemental sulfur. organic-chemistry.orgresearchgate.net A plausible reaction scheme for the synthesis of an N-substituted this compound from 3-methylfuran-2-carbaldehyde is shown below.

Table 2: Willgerodt-Kindler Reaction from 3-Methylfuran-2-carbaldehyde

| Aldehyde | Amine | Sulfur Source | Product |

| 3-Methylfuran-2-carbaldehyde | e.g., Morpholine | Elemental Sulfur | 3-Methylfuran-2-carbothioyl)morpholine |

Transformation of Furan-2-carboxylic Acid Derivatives

3-Methyl-2-furoic acid is another readily accessible starting material for the synthesis of this compound. nih.govsigmaaldrich.com The carboxylic acid can be converted to its corresponding amide, 3-methylfuran-2-carboxamide, through standard amidation procedures. As discussed in section 2.1.1, this amide can then be subjected to thionation to yield the target compound.

The synthesis of 3-methyl-2-furoic acid can be accomplished by the hydrolysis of methyl 3-methyl-2-furoate. orgsyn.org A typical procedure involves heating the ester with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid. orgsyn.org

Table 3: Synthesis of 3-Methyl-2-furoic Acid

| Reactant | Reagents | Conditions | Product | Yield |

| Methyl 3-methyl-2-furoate | 20% aq. NaOH, then conc. HCl | Reflux, 2 hours | 3-Methyl-2-furoic acid | 90-93% orgsyn.org |

Once the carboxylic acid is obtained, it can be converted to the acid chloride using a reagent like thionyl chloride, and then reacted with ammonia (B1221849) to form the amide. This amide is the direct precursor for the thionation reaction to produce this compound.

Stereoselective and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and stereocontrolled processes. These principles are applicable to the synthesis of complex molecules like this compound and its derivatives.

Chiral Synthesis and Enantioselective Routes

While specific literature on the chiral synthesis of this compound is not available, general strategies for the enantioselective synthesis of chiral furan derivatives and thioamides can be considered. The creation of a chiral center, potentially at the 3-position or on a substituent of the thioamide nitrogen, would require asymmetric catalysis.

The enantioselective synthesis of chiral furan derivatives has been achieved through various catalytic methods, including Diels-Alder reactions, Friedel-Crafts alkylations, and nucleophilic additions to furan precursors. researchgate.net Organocatalysis, for instance, has been employed in the formation of chiral furan derivatives with high yields and stereoselectivities. nih.gov Similarly, catalytic enantioselective reactions using chiral metal complexes, such as those based on copper or rhodium, have been used for the cyclopropanation of furans, creating chiral cycloadducts that can be further elaborated. researchgate.net

For the thioamide portion, direct catalytic asymmetric aldol (B89426) reactions of thioamides have been developed using cooperative catalysts, demonstrating that chiral thioamide enolates can be generated and reacted with high stereocontrol. acs.org Furthermore, the synthesis of thioamide-containing peptides with retention of chirality has been achieved using copper(II) chloride as a catalyst, which prevents racemization by forming a chelate complex. mdpi.com These methodologies suggest that an enantioselective synthesis of a chiral derivative of this compound is feasible, likely through the use of a chiral catalyst to control the stereochemistry during a key bond-forming step.

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, catalyst-free and solvent-free synthetic methods are highly desirable as they reduce waste and simplify purification processes.

The Willgerodt-Kindler reaction, a key method for thioamide synthesis, can often be performed under catalyst-free and solvent-free conditions. mdpi.comnih.gov For example, the reaction of aromatic aldehydes with cyclic secondary amines and elemental sulfur at elevated temperatures (e.g., 100 °C) can produce aryl thioamides in good yields without the need for a catalyst or an organic solvent. mdpi.comnih.gov Some variations have even demonstrated success at room temperature. researchgate.netresearchgate.net Given the successful application of the Willgerodt-Kindler reaction to furan aldehydes, it is plausible that a catalyst-free and solvent-free synthesis of this compound derivatives could be developed.

Another green approach is the use of water as a solvent. Water-mediated direct thioamidation of aldehydes has been reported, offering a mild and environmentally friendly alternative that requires no external energy input or catalysts. organic-chemistry.org

| Reaction Type | Conditions | Substrates | Product | Key Advantages | Reference |

| Willgerodt-Kindler | 100 °C, catalyst-free, solvent-free | Aromatic aldehydes, cyclic secondary amines, sulfur | Aryl thioamides | No catalyst, no solvent, clean reaction | mdpi.comnih.gov |

| Thioamidation | Room temperature, water | Aldehydes, amines, sulfur | Thioamides | Green solvent, mild conditions, no catalyst | organic-chemistry.org |

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. chim.it This technology is well-suited for the synthesis of heterocyclic compounds. chim.itresearchgate.net

The synthesis of thioamides has been successfully adapted to continuous flow systems. For example, multistep continuous flow processes have been developed for the synthesis of complex heterocyclic structures incorporating a thioamide moiety. nih.govnih.gov These systems often involve pumping streams of reagents through heated microreactors, allowing for precise control over reaction parameters such as temperature and residence time. nih.govmdpi.com A key benefit is the ability to handle hazardous reagents or intermediates in a contained and controlled manner.

For the synthesis of this compound, a continuous flow process could be envisioned where a solution of a 3-methyl-2-furamide derivative is mixed with a thionating agent in a heated flow reactor. Alternatively, a multicomponent Willgerodt-Kindler reaction could be performed in a flow setup, where streams of 3-methyl-2-furaldehyde, an amine, and a sulfur source are combined and reacted. The use of flow chemistry could lead to higher yields, reduced reaction times, and a safer, more scalable process compared to batch synthesis. chim.itresearchgate.net

| Flow Process | Key Features | Potential Application to Target Compound | Advantages | Reference |

| Multistep Heterocycle Synthesis | Sequential reactions in microreactors | Synthesis of complex derivatives of this compound | High efficiency, rapid synthesis, automation | nih.govnih.gov |

| Thionation in Flow | Pumping amide and thionating agent through a heated reactor | Conversion of 3-methyl-2-furamide to its thioamide | Improved safety, scalability, precise temperature control | chim.itresearchgate.net |

Mechanistic Investigations of Reactions Involving 3 Methylfuran 2 Carbothioamide

Elucidation of Reaction Mechanisms in Thiocarboxamide Formation

The synthesis of thiocarboxamides, including 3-Methylfuran-2-carbothioamide, can be achieved through several synthetic routes, most notably via the thionation of the corresponding amide. A common method involves the use of Lawesson's reagent to convert the carbonyl group of 3-methylfuran-2-carboxamide (B2852644) into a thiocarbonyl group. This reaction proceeds through a [2+2] cycloaddition mechanism, forming a transient four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion leads to the desired thiocarboxamide and a phosphine (B1218219) oxide byproduct.

Another viable pathway for the formation of thiocarboxamides is the reaction of nitriles with hydrogen sulfide (B99878). In the case of this compound, this would involve the treatment of 3-methylfuran-2-carbonitrile (B12091399) with H₂S, often in the presence of a basic catalyst. The reaction is believed to proceed via the activation of H₂S by the base, followed by nucleophilic attack of the resulting hydrosulfide (B80085) anion on the electrophilic carbon of the nitrile group.

The formation of this compound from its corresponding carboxamide via thionation is a classic example of a nucleophilic addition-elimination reaction. The initial step involves the nucleophilic attack of the sulfur atom from a reagent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent on the electrophilic carbonyl carbon of 3-methylfuran-2-carboxamide. This is followed by the elimination of an oxygen-containing leaving group, ultimately replacing the carbonyl oxygen with a sulfur atom.

The reaction of 3-methylfuran-2-carbaldehyde (B1594671) with ammonia (B1221849) and sulfur, known as the Willgerodt-Kindler reaction, can also yield this compound. This multi-step process involves the formation of an intermediate enamine, which then reacts with sulfur.

While not a primary route for the synthesis of this compound, rearrangement reactions are pertinent in the broader context of thioamide chemistry. For instance, the Willgerodt-Kindler reaction involves the rearrangement of an intermediate acetophenone (B1666503) to a phenylacetamide, with the terminal methyl group being oxidized. Although this compound itself is not directly formed via a major rearrangement, its precursors or derivatives could potentially undergo such transformations under specific reaction conditions.

Reactivity Profiles of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) in this compound is the molecule's most prominent reactive center. Its reactivity is characterized by a high degree of polarizability and the ability of sulfur to accommodate multiple oxidation states.

The thiocarbonyl group exhibits dual reactivity. The sulfur atom, with its lone pairs of electrons, acts as a nucleophilic center and can react with various electrophiles. For example, thioamides are readily S-alkylated by alkyl halides to form thioimidate salts.

Conversely, the carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. However, due to the lower electronegativity of sulfur compared to oxygen, the C=S bond is less polarized than the C=O bond, making the carbon atom of a thiocarbonyl group generally less electrophilic than its carbonyl counterpart. Strong nucleophiles are typically required to attack the thiocarbonyl carbon.

The table below summarizes the dual reactivity of the thiocarbonyl group in this compound.

| Reactive Center | Character | Typical Reactions |

| Sulfur Atom | Nucleophilic | S-alkylation, S-acylation, oxidation |

| Carbon Atom | Electrophilic | Addition of strong nucleophiles, reduction |

The thioamide group (-C(S)NH₂) in this compound is capable of participating in hydrogen bonding, both as a hydrogen bond donor (via the N-H protons) and as a hydrogen bond acceptor (via the sulfur atom). These interactions can significantly influence the molecule's physical properties and reactivity. Hydrogen bonding can affect the conformation of the molecule and can modulate the reactivity of the thiocarbonyl group by influencing its electron density. For instance, intermolecular hydrogen bonding in the solid state can lead to the formation of dimeric or polymeric structures.

Photochemical and Thermochemical Reaction Pathways

The presence of both a furan (B31954) ring and a thiocarbonyl group suggests that this compound may exhibit interesting photochemical and thermochemical reactivity. Furan derivatives are known to undergo a variety of pericyclic reactions, such as Diels-Alder reactions and photochemical rearrangements.

The thiocarbonyl group can also participate in photochemical reactions. Upon excitation with UV light, thioamides can undergo n→π* and π→π* transitions. The excited state can then undergo various reactions, including cycloadditions and intramolecular cyclizations. For example, thioamides have been shown to participate in [2+2] cycloaddition reactions with olefins upon photochemical irradiation.

Thermally, thioamides can undergo various transformations, including conversion to nitriles upon heating, often in the presence of a desulfurizing agent. The thermal stability of this compound would be influenced by the stability of the furan ring and the strength of the C-S bond.

The following table outlines potential reaction pathways for this compound under photochemical and thermochemical conditions.

| Condition | Potential Reaction Pathway |

| Photochemical (UV) | [2+2] Cycloaddition with alkenes, Intramolecular cyclization, Isomerization |

| Thermochemical (Heat) | Desulfurization to form 3-methylfuran-2-carbonitrile, Decomposition |

Photoinduced Transformations

The photochemical behavior of systems involving the core structures of this compound has been explored through the irradiation of arenecarbothioamides in the presence of 3-methylfuran (B129892). These studies reveal that the reaction pathway is highly dependent on the solvent system, leading to a variety of heterocyclic products.

When a mixture of arenecarbothioamide and 3-methylfuran is irradiated with a high-pressure mercury lamp in a benzene-acetone mixed solvent, a novel photoinduced reaction occurs, yielding 5-aryl-2,3-dihydrothiophene derivatives as the primary product. asm.org This transformation is accompanied by the formation of smaller quantities of pyrrole (B145914) compounds. asm.org The use of a benzene-acetone mixture was crucial; irradiating the same substrates in a benzene-only solution led to the formation of a tetracyclic imidazole (B134444) system, while a methanol (B129727) solution yielded 2-phenylpyrrole derivatives. asm.org This demonstrates the profound effect of solvent properties on the reaction mechanism and product distribution. asm.org

The reaction is not limited to benzenecarbothioamide. When pyridinecarbothioamides were used as the arenecarbothioamide component, the corresponding 5-pyridyl-2,3-dihydrothiophene derivatives were successfully obtained in moderate yields, further highlighting the generality of this photoinduced transformation. asm.org

| Arenecarbothioamide Reactant | 5-Aryl-2,3-dihydrothiophene Product | Yield (%) | Pyrrole Co-products | Yield (%) |

|---|---|---|---|---|

| Benzenecarbothioamide (1a) | 5-Phenyl-2,3-dihydrothiophene derivative (3a) | 32 | Pyrrole compounds (4a, 5a) | 8 (4a), 2 (5a) |

| Pyridine-2-carbothioamide (1b) | 5-(2-Pyridyl)-2,3-dihydrothiophene derivative (3b) | 27 | Pyrrole compounds (4b, 5b) | N/A |

| Pyridine-3-carbothioamide (1c) | 5-(3-Pyridyl)-2,3-dihydrothiophene derivative (3c) | 34 | Pyrrole compounds (4c, 5c) | N/A |

Thermal Degradation and Stability Mechanisms

While specific studies on the thermal degradation of this compound are not extensively documented, its stability can be inferred from the known thermal behavior of its constituent functional groups: the furan ring and the thioamide moiety.

The furan ring is known to undergo thermal decomposition at high temperatures (1000–1400 K), which can proceed through ring-opening isomerization reactions or via carbene intermediates. researchgate.netresearchgate.net The primary decomposition products of furan itself upon heating are reported to be acetylene, ketene, carbon monoxide, and propyne, with radicals like the propargyl radical forming at higher temperatures. acs.org The presence of substituents, such as the methyl group in 3-methylfuran, influences the decomposition pathways. Theoretical studies on 5-methyl-2-ethylfuran showed that the primary decomposition pathway is the dissociation of the alkyl chain, rather than cleavage of the furan ring itself. mdpi.com

Therefore, the thermal degradation of this compound would likely involve a complex series of reactions initiated by either furan ring-opening or transformations of the thioamide group, with the specific pathway and products being highly dependent on the temperature and atmospheric conditions.

Catalytic Reaction Mechanisms

Role of Lewis Acids and Transition Metal Catalysts

The reactivity of this compound can be significantly influenced by the presence of Lewis acids and transition metal catalysts, which can interact with the multiple heteroatoms (O, N, S) in the molecule.

Transition Metal Catalysis: Transition metals are instrumental in synthesizing related furan-based thiosemicarbazide (B42300) derivatives. For instance, Pd(PPh₃)₄ has been effectively used as a catalyst in Suzuki-Miyaura cross-coupling reactions to link aryl boronic acids to a furan ring, forming intermediates that are then condensed to create more complex structures. nih.gov Furthermore, gold(III) bromide complexes have been shown to act as catalysts that promote the hydrolysis of thioamides to their corresponding amides. rsc.org The mechanism involves the rapid formation of an S-amide–gold(III) adduct, which then slowly decomposes to the O-amide. The rate of this desulfurization process is enhanced by a greater positive charge on the gold atom and by the softness of its other ligands. rsc.org This suggests a potential pathway for the selective transformation of this compound into 3-Methylfuran-2-carboxamide under transition metal catalysis.

Lewis Acid Catalysis: Lewis acids can activate the this compound molecule for further reactions. A Lewis acid could coordinate to several sites:

The Sulfur Atom: As the most nucleophilic site, the sulfur atom of the thioamide group is a prime target for Lewis acid coordination. This would further polarize the C=S bond, making the thio-carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The Nitrogen Atom: Coordination to the nitrogen atom is also possible, which could influence the geometry and electronic properties of the thioamide group.

The Furan Oxygen: The oxygen atom of the furan ring can also act as a Lewis basic site, and its coordination to a Lewis acid could activate the furan ring towards ring-opening or substitution reactions.

The concept of "Frustrated Lewis Pairs" (FLPs), where a Lewis acid and a Lewis base are sterically hindered from neutralizing each other, has been applied to activate small molecules. acs.org While not directly studied with this compound, a similar principle could be envisaged where the surface of a metal oxide catalyst provides both Lewis acidic (e.g., Ce³⁺ sites) and Lewis basic (e.g., lattice oxygen) sites that could interact with different parts of the this compound molecule to facilitate transformations like hydrogenation. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 3-methylfuran-2-carbothioamide by analyzing its fragmentation behavior upon ionization.

High-resolution mass spectrometry (HRMS) is critical for the unequivocal confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, Oxygen-16, and Sulfur-32). The experimentally determined exact mass from an HRMS analysis is expected to be in very close agreement with this theoretical value, providing strong evidence for the compound's identity and purity.

Table 1: Theoretical Exact Mass of this compound

| Molecular Formula | Constituent Elements | Theoretical Monoisotopic Mass (Da) |

| C₆H₇NOS | 6 x ¹²C, 7 x ¹H, 1 x ¹⁴N, 1 x ¹⁶O, 1 x ³²S | 141.0248 |

The confirmation of the molecular formula through HRMS is a foundational step in the structural elucidation process, providing a high degree of confidence in the compound's identity before further spectroscopic analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of this compound. In a typical MS/MS experiment, the molecular ion of the compound is selectively isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the compound's structure.

The fragmentation of this compound is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting cations and neutral losses. Common fragmentation patterns for related furan (B31954) and thioamide-containing compounds suggest the following potential cleavages:

Loss of the thioamide side chain: Cleavage of the C-C bond between the furan ring and the carbothioamide group.

Fragmentation of the furan ring: Ring-opening and subsequent loss of small neutral molecules like CO or CHO.

Cleavage within the thioamide group: Loss of species such as ·SH, NH₂, or CS.

Table 2: Plausible Fragmentation Pathways for this compound in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Plausible Structure of Fragment |

| 141 | 124 | NH₃ | [M-NH₃]⁺ |

| 141 | 110 | ·SH | [M-SH]⁺ |

| 141 | 96 | ·CSNH₂ | [M-CSNH₂]⁺ (3-methylfuryl cation) |

| 96 | 68 | CO | [C₄H₄]⁺ |

The systematic analysis of these fragment ions allows for the reconstruction of the molecular structure and provides definitive confirmation of the connectivity of the atoms within this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and torsion angles.

The thioamide group in this compound is a key player in directing the supramolecular assembly through hydrogen bonding. The nitrogen atom of the amino group can act as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group can act as a hydrogen bond acceptor. The oxygen atom of the furan ring could also potentially participate as a weak hydrogen bond acceptor.

It is highly probable that the primary hydrogen bonding motif would involve the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···S hydrogen bonds. This is a common and robust supramolecular synthon observed in the crystal structures of many primary thioamides. These dimers could then be further organized into more extended one-, two-, or three-dimensional networks through weaker intermolecular interactions.

Table 3: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| N-H | S=C | Strong Hydrogen Bond | Centrosymmetric Dimer (R₂²(8) graph set) |

| N-H | O (furan) | Weak Hydrogen Bond | Chain or Sheet Formation |

| C-H (furan) | S=C | Weak Hydrogen Bond | Network Stabilization |

| C-H (methyl) | S=C | Weak Hydrogen Bond | Network Stabilization |

The detailed characterization of these hydrogen bonding networks is crucial for understanding the relationship between the molecular structure of this compound and its macroscopic properties.

While many studies perform these calculations on structurally similar molecules, such as other furan derivatives, thiosemicarbazones, or different carboxamides, this information is not directly applicable to this compound. Applying data from different molecules would be scientifically inaccurate.

General principles of the requested computational methods are well-documented:

Density Functional Theory (DFT) is a standard method for geometry optimization, determining the lowest energy, most stable 3D structure of a molecule. nih.govrsc.org

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity, with the energy gap between them indicating chemical stability. researchgate.netuni-muenchen.de

Molecular Electrostatic Potential (MEP) mapping visualizes the charge distribution on a molecule's surface, predicting sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net

Without a specific study on this compound, it is not possible to provide the detailed research findings, data tables, and in-depth analysis as requested in the article outline.

Computational Chemistry and Theoretical Studies of 3 Methylfuran 2 Carbothioamide

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunction into a simpler, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.deacs.org This approach allows for the quantitative assessment of intramolecular interactions, such as electron delocalization, which are crucial for molecular stability. uni-muenchen.destackexchange.com The analysis examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding or Rydberg orbitals). uni-muenchen.de

For 3-Methylfuran-2-carbothioamide, several key hyperconjugative interactions are expected to contribute to its electronic stability. These include:

Delocalization involving the furan (B31954) ring: The lone pairs on the furan oxygen atom (LP(O)) can delocalize into the adjacent π* antibonding orbitals of the ring's C-C and C=C bonds. Similarly, the π electrons of the ring can interact with the antibonding orbitals of the carbothioamide substituent.

Interactions within the carbothioamide group: A significant interaction is the delocalization of the lone pair on the nitrogen atom (LP(N)) into the π* antibonding orbital of the thiocarbonyl (C=S) group. This n → π* interaction is characteristic of amides and thioamides and contributes to the planar character of this functional group.

Ring-substituent conjugation: The π-system of the furan ring and the π-system of the carbothioamide group can conjugate, allowing for electron delocalization across the C2-C(S) bond. This interaction is crucial for the electronic communication between the two moieties.

While specific E(2) values for the title compound are not available in the reviewed literature, a representative analysis of potential interactions based on studies of similar furan and thioamide-containing molecules is presented below. acs.orgresearchgate.netresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) - Representative | Interaction Type |

|---|---|---|---|

| LP (1) O (furan) | π* (C2-C3) | ~15-25 | Lone Pair → π* Antibond |

| π (C4=C5) | π* (C2-C(S)) | ~10-20 | π → π* Conjugation |

| LP (1) N (amide) | π* (C=S) | ~40-60 | Lone Pair → π* Antibond |

| σ (C-H) of Methyl | π* (C3=C4) | ~2-5 | σ → π* Hyperconjugation |

This table is illustrative, showing the types of interactions and typical energy ranges expected for this compound based on computational studies of analogous molecules. The values are not from direct calculations on the title compound.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are defined by its conformations. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers that separate them. ekb.egrsc.org

For this compound, conformational flexibility arises primarily from rotation around two key single bonds: the C2-C(S) bond connecting the furan ring to the thioamide group, and the C(S)-N bond within the thioamide group.

Rotation around the C2-C(S) bond: This rotation determines the orientation of the thioamide group relative to the furan ring. Computational studies on similar bi-aryl or heteroaryl systems show that planar or near-planar conformations are often the most stable due to maximized π-conjugation, though steric hindrance can favor twisted conformers. rsc.org A potential energy surface (PES) scan, performed by systematically rotating the dihedral angle and calculating the energy at each step using DFT, can identify the energy minima corresponding to the preferred conformers (e.g., syn or anti orientation of the S atom relative to the furan O atom) and the transition states that represent the rotational barriers. ekb.eg Rotational barriers in such systems typically range from a few to over 10 kcal/mol. rsc.orgmdpi.com

Rotation around the C(S)-N bond: This bond has a significant double-bond character due to the n → π* delocalization of the nitrogen lone pair. This results in a relatively high rotational barrier, leading to distinct and slowly interconverting (on the NMR timescale) E and Z isomers. mdpi.com

| Conformer / Transition State | Key Dihedral Angle(s) | Relative Energy (kcal/mol) - Hypothetical | Description |

|---|---|---|---|

| Conformer A (Global Minimum) | τ(O-C2-C(S)-S) ≈ 0° | 0.0 | Planar, syn-periplanar |

| Conformer B | τ(O-C2-C(S)-S) ≈ 180° | ~2-5 | Planar, anti-periplanar |

| TS (Rotation around C2-C(S)) | τ(O-C2-C(S)-S) ≈ 90° | ~5-10 | Perpendicular, transition state |

| TS (Rotation around C(S)-N) | - | >15 | Transition state for E/Z isomerization |

This table presents a hypothetical energy landscape for this compound to illustrate the concepts of conformational analysis. The relative energies are representative estimates based on analogous systems.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, vibrational motions, and interactions with a surrounding medium, such as a solvent. researchgate.netresearchgate.net For this compound, an MD simulation could reveal how the molecule explores its conformational space, the lifetimes of its preferred conformers, and how intermolecular hydrogen bonding with solvent molecules might influence its structural preferences. nih.gov While no specific MD studies on this compound were found, this technique remains a valuable tool for bridging the gap between static computational models and the dynamic nature of molecules in realistic environments. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. acs.orgscielo.br These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. researchgate.net The accuracy of the predictions is often enhanced by comparing calculated values to experimental ones and applying a scaling factor, especially for vibrational frequencies, to account for systematic errors in the calculations and the difference between the gas-phase calculation and the solid/liquid-phase experiment. researchgate.net

Experimental IR and NMR data for structurally similar carbamothioyl-furan-2-carboxamide derivatives have been reported. nih.gov A theoretical study of this compound would involve calculating its vibrational frequencies and NMR chemical shifts and comparing them to such experimental values for validation.

Key expected spectral features would include:

IR Spectroscopy: Strong absorptions corresponding to N-H stretching, C=S stretching (thioamide I band), and a combination of C-N stretching and N-H bending (thioamide II and III bands). Vibrations from the furan ring, including C-H and C-O-C stretching, would also be prominent. nih.gov

NMR Spectroscopy: In ¹H NMR, distinct signals for the furan ring protons, the methyl group protons, and the NH₂ protons would be expected. scielo.br In ¹³C NMR, the thiocarbonyl carbon (C=S) would be significantly deshielded, appearing at a high chemical shift (e.g., 176-180 ppm). nih.gov

| Vibrational Mode / Nucleus | Experimental Wavenumber (cm⁻¹) / Shift (ppm) nih.gov | Calculated Wavenumber / Shift (Hypothetical) | Assignment |

|---|---|---|---|

| ν(N-H) | ~3150-3400 | ~3300-3550 | N-H Stretching |

| ν(C=O) / ν(C=S) | ~1205-1266 | ~1200-1270 | Thiocarbonyl (C=S) Stretch |

| δ(N-H) + ν(C-N) | ~1500-1600 | ~1520-1620 | Thioamide II Band |

| ¹³C (C=S) | ~176-180 | ~175-185 | Thiocarbonyl Carbon |

| ¹H (NH) | ~10.5-13.2 | ~10-13 | Amide Protons |

This table shows a representative comparison between experimental spectral data for analogous compounds nih.gov and the expected results from a DFT calculation for this compound. This illustrates the process of spectroscopic validation.

Theoretical Vibrational and NMR Spectral Simulations

No published theoretical data on the vibrational frequencies (FT-IR, Raman) or NMR chemical shifts (¹H NMR, ¹³C NMR) for this compound are available. Computational methods like Density Functional Theory (DFT) are commonly used to simulate these properties for similar molecules to aid in experimental spectral assignment, but such an analysis has not been reported for this specific compound. researchgate.netglobalresearchonline.netnih.gov

UV-Vis Absorption and Fluorescence Property Prediction (related to electronic transitions)

There is no available research detailing the predicted electronic transitions, maximum absorption wavelengths (λmax), or fluorescence properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting such properties in furan and thioamide derivatives, but the results for this compound have not been published. globalresearchonline.netrsc.orgbohrium.commdpi.com

Biological Activity and Mechanistic Insights Excluding Clinical Data, Dosage, Safety, Toxicity

Exploration of Molecular Targets and Ligand-Receptor Interactions

No information is currently available in scientific literature regarding the specific molecular targets of 3-Methylfuran-2-carbothioamide.

Enzyme Inhibition Mechanisms and Kinetics

There are no published studies detailing the enzyme inhibition mechanisms or kinetic parameters for this compound.

Receptor Binding Affinities and Modes

Data on the receptor binding affinities and specific binding modes of this compound are not available.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Specific structure-activity relationship studies for this compound have not been reported.

Impact of Substituent Modifications on Biological Interaction

Without data on the biological interactions of the parent compound, the impact of substituent modifications cannot be determined.

Conformational Effects on Target Recognition

There is no information regarding the conformational effects of this compound on target recognition.

Cellular Mechanisms of Action (Non-Clinical)

The cellular mechanisms of action for this compound have not been elucidated in any non-clinical studies found in the public domain.

Inhibition of Cellular Processes

Derivatives of furan-2-carboxamide have demonstrated the ability to interfere with cellular processes, particularly in microorganisms. For instance, certain furan-2-carboxamide derivatives have shown antibiofilm activity against P. aeruginosa. researchgate.net This activity is significant as biofilm formation is a crucial process for bacterial survival and virulence. The inhibition of biofilm suggests an interference with the cellular machinery responsible for its production and maintenance.

Modulation of Signaling Pathways

The modulation of cellular signaling pathways is a key mechanism through which bioactive compounds exert their effects. While direct evidence for this compound is still emerging, related furan (B31954) derivatives have been shown to influence signaling pathways. For example, furan-2-carboxamide derivatives are suggested to target the LasR receptor in P. aeruginosa, a key component of the quorum-sensing signaling pathway that regulates virulence factor production. researchgate.net The interaction with such receptors can disrupt the communication between bacterial cells, thereby reducing their pathogenic potential. The broader class of flavonoids, which share some structural similarities with furan derivatives, are well-known modulators of various signaling pathways, including those involving protein kinases and transcription factors that are crucial for cell survival and proliferation. nih.gov

Computational Biology and Molecular Docking Studies

Computational methods, including molecular docking and in silico screening, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and biological macromolecules. These studies provide valuable insights into potential mechanisms of action at a molecular level.

Ligand-Protein Interaction Prediction and Binding Mode Analysis

For instance, in studies of related furan-2-carboxamide derivatives, molecular docking has proposed a binding mode within the LasR receptor of P. aeruginosa that is similar to that of known furanone inhibitors. researchgate.net This suggests that the furan scaffold plays a crucial role in the interaction. Similarly, molecular docking of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives with the main protease (Mpro) of SARS-CoV-2 has been used to understand their inhibitory activity. nih.gov The analysis of these interactions helps in identifying key structural features necessary for binding and subsequent biological activity. The introduction of specific chemical groups, such as a methyl group, can significantly impact binding affinity by filling hydrophobic pockets within the protein's active site. nih.gov

Table 1: Predicted Ligand-Protein Interactions from Molecular Docking Studies This table is generated based on findings from related furan derivatives and illustrates the type of data obtained from molecular docking studies.

| Compound Class | Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Mode | Reference |

| Furan-2-carboxamides | LasR (P. aeruginosa) | Not specified | Similar to furanones | researchgate.net |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | SARS-CoV-2 Mpro | Not specified | Covalent and non-covalent interactions | nih.gov |

In silico Screening for Potential Biological Activity

In silico screening involves the use of computational methods to screen large libraries of chemical compounds for their potential to interact with a specific biological target. This approach allows for the rapid identification of potential lead compounds for further experimental investigation.

This methodology has been successfully applied to identify novel inhibitors for various targets. For example, screening of an in-house library led to the identification of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease. nih.gov Similarly, virtual screening of databases like ZINC15 has been used to identify potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com These studies highlight the power of in silico screening to explore the potential biological activities of compounds containing the furan motif. The process often involves filtering compounds based on drug-likeness properties and docking scores to prioritize candidates for synthesis and biological evaluation. nih.govresearchgate.net

Table 2: Example of Data from an In Silico Screening Campaign This table is a representative example of how data from in silico screening of furan-containing compounds might be presented.

| Compound ID | Target | Docking Score (kcal/mol) | Predicted Activity | Reference |

| F8 | SARS-CoV-2 Mpro | - | Inhibitor | nih.gov |

| ZINC8914312 | VEGFR-2 | - | Inhibitor | mdpi.com |

| ZINC8739578 | VEGFR-2 | - | Inhibitor | mdpi.com |

Applications in Advanced Materials and Synthetic Intermediates

Utilization as Building Blocks for Heterocyclic Scaffolds

The inherent reactivity of the thioamide group makes 3-Methylfuran-2-carbothioamide an excellent starting material for the synthesis of more complex heterocyclic systems. The presence of both nucleophilic sulfur and nitrogen atoms allows for a variety of cyclization reactions.

The construction of thiazole (B1198619) rings is a well-established application of thioamides. The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde, is a primary method for forming this scaffold. chemicalbook.comresearchgate.net this compound is a suitable substrate for this reaction, capable of producing 2-(3-methylfuran-2-yl)thiazole derivatives. Thiazoles are significant structural motifs found in numerous pharmacologically active compounds. chemicalbook.com

Table 1: Potential Hantzsch Thiazole Synthesis using this compound

| Reactant 1 | Reactant 2 (α-haloketone) | Expected Product |

| This compound | Chloroacetone | 2-(3-Methylfuran-2-yl)-4-methylthiazole |

| This compound | 2-Bromoacetophenone | 2-(3-Methylfuran-2-yl)-4-phenylthiazole |

| This compound | Ethyl bromopyruvate | Ethyl 2-(3-Methylfuran-2-yl)thiazole-4-carboxylate |

While the direct synthesis of pyrazoles from thioamides is less common, related compounds like thiosemicarbazides are extensively used as precursors. researchgate.net Thiosemicarbazides react with 1,3-dicarbonyl compounds to yield pyrazole (B372694) derivatives. researchgate.netdergipark.org.tr For example, thiosemicarbazide (B42300) can undergo cyclocondensation with ethyl 2-formylhexanoate to form 4-butyl-5-hydroxypyrazole-1-carbothioamide. researchgate.net Furthermore, furan-containing thiosemicarbazone derivatives have been synthesized, such as 3-methyl-furan-2-carbaldehyde thiosemicarbazone, which highlights the utility of the furan (B31954) scaffold in building blocks for nitrogen-containing heterocycles. researchgate.net The synthesis of [5-(furan-2-yl)-3-[2-(alkoxy)-phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide] analogues further demonstrates the successful incorporation of furan rings into pyrazole structures. derpharmachemica.comresearchgate.netderpharmachemica.com

The heterocyclic products derived from this compound can serve as intermediates for creating more elaborate fused ring systems. For instance, an aminothiazole synthesized via the Hantzsch reaction can be further functionalized. The resulting amino group provides a reactive site for subsequent cyclization reactions to build fused systems like thiazolo[3,2-b] clockss.orgnih.govmdpi.comtriazoles or thiazolo-pyrimidines, which are known for their pharmacological importance. researchgate.net

Role in Supramolecular Chemistry and Crystal Engineering

The molecular structure of this compound is well-suited for applications in supramolecular chemistry and crystal engineering, where molecules are designed to self-assemble into ordered structures.

The thioamide group (-C(=S)NH₂) is a key player in forming non-covalent interactions. It possesses hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the sulfur and nitrogen atoms). The oxygen atom of the furan ring can also act as a hydrogen bond acceptor. These functionalities allow this compound to form predictable and stable hydrogen-bonding networks, which are fundamental to directing the assembly of molecules into specific one-, two-, or three-dimensional architectures.

The ability to form robust hydrogen bonds makes this compound a candidate for forming co-crystals with other molecules. While specific studies on this compound are limited, research on its isomer, 2-methylfuran-3-carbothioamide, has explored its polymorphism, indicating that this class of compounds is of interest in the field of crystal engineering. drugbank.comdrugbank.com The study of how different crystalline forms (polymorphs) or co-crystals can be achieved is crucial for controlling the physical properties of solid materials. The Crystallography Open Database contains entries for various furan-containing compounds, including co-crystals, underscoring the potential for designing novel crystalline materials from such building blocks. ugr.es

Precursors for Specialized Reagents and Ligands

Beyond its role in building heterocyclic cores, this compound functions as a precursor for specialized chemical reagents and ligands. The thioamide group is a versatile functional group that can be chemically transformed into other moieties, expanding its synthetic utility. The resulting sulfur- and nitrogen-containing heterocyclic products are known to act as effective ligands, capable of forming stable complexes with various transition metal ions, which is significant in the field of coordination chemistry and catalysis. researchgate.net The development of diverse bioactive molecules from related furan-carboxamides and thiosemicarbazones further illustrates the value of this structural motif as a starting point for new reagents. nih.govnih.govekb.eg

Ligands for Metal Complexes in Catalysis

The molecular architecture of this compound, featuring a furan ring and a thioamide group, presents multiple coordination sites, making it a promising candidate as a ligand for forming metal complexes. The sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the amide are effective donor sites. Additionally, the oxygen atom within the furan ring can also participate in coordination. This polydentate character allows the molecule to form stable chelate rings with transition metal ions, which is a key feature for developing effective catalysts. Metal complexes are central to catalysis, as they can facilitate reactions with high selectivity and activity under mild conditions by providing alternative reaction pathways with lower activation energies.

While direct studies on this compound as a ligand are not extensively documented, research on analogous structures provides significant insight into its potential. For instance, derivatives of furan and thiophene (B33073) containing thioamide or similar functional groups have been successfully used to synthesize complexes with various transition metals, including Manganese (Mn), Palladium (Pd), Copper (Cu), Nickel (Ni), and Cobalt (Co).

A study on 2-acetyl-5-methyl furan hydrazine (B178648) carbothioamide (a structurally related ligand) demonstrated its ability to coordinate with Mn(II) ions. Spectroscopic analysis indicated that coordination occurs through the azomethine nitrogen and the thiolic sulfur atom, forming a stable complex. Such complexes often exhibit tetrahedral or octahedral geometries depending on the metal ion and the ligand-to-metal ratio. Palladium complexes bearing thiosemicarbazone ligands, which also feature a thioamide-like functional group, have shown significant catalytic activity in Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in organic synthesis. These findings suggest that palladium complexes of this compound could potentially catalyze similar C-C bond-forming reactions. The combination of a soft donor like sulfur with a harder nitrogen or oxygen donor makes such ligands versatile for coordinating with a variety of metal centers, thereby tuning the electronic and steric properties of the resulting catalyst.

Table 1: Examples of Related Ligands and Their Metal Complexes in Catalysis

| Ligand | Metal Ion(s) | Resulting Complex Geometry | Potential Catalytic Application | Reference |

|---|---|---|---|---|

| Heterocyclic Thiosemicarbazones | Pd(II) | Square Planar | Suzuki-Miyaura Coupling | |

| 2-acetyl-5-methyl furan hydrazine carbothioamide | Mn(II) | Tetra-coordinated (Tetrahedral proposed) | General Catalysis | |

| Thiophene-2-carboxamide Derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral / Distorted Square-Planar | Not specified |

Reactive Intermediates for Organic Transformations

A reactive intermediate is a short-lived, high-energy molecule that is generated during a chemical reaction and quickly converts to a more stable species. The furan ring system, particularly when substituted, is known to be a precursor to various reactive intermediates, playing a crucial role in explaining reaction mechanisms and enabling complex organic transformations.

The furan moiety in this compound is susceptible to oxidation, which can generate highly reactive electrophilic intermediates. Research on the biotransformation of furan-containing compounds has shown that enzymatic oxidation, often catalyzed by Cytochrome P450, can convert the furan ring into a reactive epoxide or, through ring opening, a cis-enedione. For example, the oxidation of 2-methylfuran, the core structure of the target compound, is known to produce 4-oxo-2-pentenal, a reactive enedione. This intermediate is highly electrophilic and can react with various nucleophiles. This pathway highlights the potential for this compound to be activated under oxidative conditions to participate in subsequent chemical reactions.

Furthermore, furan derivatives can act as reactive intermediates in photochemical transformations. Furan carboxamides have been studied as model compounds for photodegradation, where they are attacked by photochemically produced reactive species like singlet oxygen. The furan ring is known to participate in cycloaddition reactions, and its interaction with reactive oxygen species can lead to the formation of transient endoperoxides, which can then rearrange to various products.

The presence of the thioamide group can also influence the compound's role as a reactive intermediate. While the furan ring is prone to electrophilic attack and oxidation, the thioamide can participate in its own set of reactions, potentially being involved in cyclization or condensation pathways. The interplay between the reactivity of the furan ring and the thioamide group makes this compound a molecule with rich potential for generating and utilizing reactive intermediates in multistep synthetic sequences.

Table 2: Potential Reactive Intermediates from Related Furan Structures

| Precursor Structure | Conditions | Reactive Intermediate Type | Resulting Product/Reaction | Reference |

|---|---|---|---|---|

| 2-Methylfuran | P450-catalyzed oxidation | cis-Enedione (4-oxo-2-pentenal) | Covalent binding to nucleophiles | |

| Furan Carboxamides | Photolysis (in presence of O₂) | Epoxide / Endoperoxide | Photodegradation products | |

| 2-Methylfuran | RuCl₃-catalyzed reaction with aldehydes | Electrophilic furan species | Bis(fur-2-yl)methanes |

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The "make" phase of the design-make-test-analyze cycle in drug discovery is a significant contributor to the time and cost of bringing a new drug to market. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools to accelerate this process. nih.goveurekalert.org These technologies are being applied to predict reaction outcomes, develop retrosynthetic pathways, and even automate synthesis. illinois.edu

Computer-aided synthesis planning (CASP) has a history stretching back to the 1960s, but recent advances in ML have dramatically improved the efficacy of these tools. illinois.eduacs.org Modern programs can analyze vast chemical databases like Reaxys and Sci-Finder to propose novel and efficient synthetic routes. illinois.edu These systems can be broadly categorized into those based on expert-coded rules and those that use ML to learn from reaction data. nih.govacs.org A hybrid approach, combining human chemical knowledge with ML, has shown superior performance, particularly for reactions that are less common in the literature. acs.org

For a molecule like 3-Methylfuran-2-carbothioamide, AI and ML could be instrumental in:

Optimizing Synthesis: Predicting the optimal conditions (reagents, solvents, temperature) for its synthesis, potentially leading to higher yields and purity.

Exploring Derivatives: Rapidly generating and evaluating virtual libraries of derivatives to identify candidates with enhanced biological activity.

Reaction Prediction: Foreseeing the products of reactions involving this compound, aiding in the design of multi-step syntheses. neurips.cc

The development of machine learning models that can accurately predict the "point of no return" or transition state of a reaction is a significant breakthrough that could streamline the synthesis of complex molecules. medium.com

Table 1: Comparison of Approaches in Computer-Aided Synthesis Planning

| Approach | Description | Advantages | Challenges |

| Expert-Coded Rules | Relies on a database of chemical reactions and rules defined by human chemists. nih.govacs.org | Excels in situations with limited data for a specific transformation. nih.gov | Can be biased by the knowledge of the experts and may not propose truly novel routes. acs.org |

| Machine Learning | Uses algorithms to learn patterns of reactivity from large datasets of published reactions. nih.govillinois.edu | Can identify novel synthetic pathways and is easily updated with new data. nih.gov | Requires large amounts of high-quality data for training and may struggle with subtle molecular features. illinois.edu |

| Hybrid Approach | Combines expert-coded rules with machine learning algorithms. acs.org | Leverages the strengths of both approaches, improving prediction accuracy and practicality. acs.org | The complexity of integrating both systems can be a hurdle. |

Novel Synthetic Methodologies: Flow Chemistry and Photoredox Catalysis

The synthesis of this compound and its analogs can be significantly advanced by adopting modern synthetic techniques like flow chemistry and photoredox catalysis.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. rsc.org It offers several advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to scale up reactions more easily. acs.orgnih.gov The synthesis of furan (B31954) derivatives, including key pharmaceutical intermediates, has been successfully demonstrated using flow chemistry. acs.orgnih.govresearchgate.net For instance, a continuous-flow platform for the nitration of furfural (B47365), a delicate heteroaromatic compound, has been developed to produce nitrofurfural, a key building block for several antimicrobial drugs. nih.govresearchgate.net This approach addresses the safety concerns and poor reproducibility associated with traditional batch nitration. nih.govresearchgate.net The application of flow chemistry to the synthesis of 2,5-diaryl furans has also been shown to provide higher yields compared to batch processes. acs.org

Photoredox Catalysis: This branch of chemistry utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govthieme-connect.de It has emerged as a powerful tool in natural product synthesis due to its low environmental impact and clean reaction profiles. thieme-connect.de Photoredox catalysis has been successfully employed in the synthesis of thioamides and thioureas. nih.govsioc-journal.cn For example, a dual catalyst system has been reported for the direct, anti-Markovnikov hydrofunctionalization of allylic amides and thioamides to produce oxazolines and thiazolines. nih.gov Furthermore, the photocatalytic oxidative cyclization of aromatic thioamides to form 1,2,4-thiadiazoles has been achieved using Cu₂O as a photocatalyst. rsc.org These methods offer novel and efficient pathways for the synthesis and functionalization of thioamide-containing molecules like this compound.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are transforming our ability to study reaction kinetics and identify transient intermediates. perkinelmer.comrsc.orgnumberanalytics.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the species present in a reaction mixture as the reaction progresses. perkinelmer.comnumberanalytics.comuni-rostock.de

FlowNMR spectroscopy has become a popular technique for non-invasive, real-time reaction monitoring in both academic and industrial settings. rsc.orgrsc.org

Terahertz rotational spectroscopy is an emerging tool for the in-situ monitoring of gas-phase reactants and products with high specificity and sensitivity. acs.org

Hyphenated methods , which combine a separation technique like chromatography with a spectroscopic technique, are particularly useful for analyzing complex reaction mixtures. numberanalytics.com

The large datasets generated by these advanced techniques can be analyzed using chemometrics and machine learning algorithms to extract meaningful kinetic and mechanistic information. numberanalytics.com Applying these methods to the synthesis of this compound would provide invaluable insights into the reaction pathway, allowing for precise control and optimization.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Provided | Application Example |

| FlowNMR Spectroscopy | Measures the nuclear magnetic resonance of atoms in a flowing reaction mixture. rsc.org | Quantitative information on the concentration of reactants, intermediates, and products over time. rsc.org | Monitoring homogeneous catalysis to determine kinetics and mechanism. rsc.org |

| In-situ FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations in the reaction vessel. perkinelmer.com | Identification of functional groups and monitoring changes in their concentrations. numberanalytics.comuni-rostock.de | Studying the hydrogenation of CO to methanol (B129727) over a catalyst surface. numberanalytics.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Information on molecular vibrations, particularly for non-polar bonds. | Investigating catalyst structure and the nature of adsorbed species. researchgate.net |

| Terahertz Rotational Spectroscopy | Measures the rotational transitions of molecules in the gas phase. acs.org | Unambiguous identification and quantification of gas-phase species, including isotopologues. acs.org | Monitoring the decomposition of carbonyl sulfide (B99878) over a photocatalyst. acs.org |

Deeper Exploration of Molecular Recognition and Specificity in Biological Systems

Furan-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govresearchgate.net The furan ring is considered a pharmacologically active pharmacophore. nih.govresearchgate.net For instance, certain furan-2-carboxamide derivatives have shown potent antiproliferative activity against cancer cell lines. nih.gov Furan-based derivatives have also been investigated as inhibitors of the SARS-CoV-2 main protease.

The biological activity of a molecule is intrinsically linked to its ability to recognize and interact with specific biological targets, such as proteins and nucleic acids. Understanding the molecular recognition processes of this compound is therefore critical for elucidating its mechanism of action and for the rational design of more potent and selective analogs.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for studying protein-ligand interactions. nih.govfu-berlin.de These methods can predict the binding mode of a ligand to its target protein and provide insights into the key interactions that stabilize the complex. For example, a furan-based chemical cross-linking methodology has been developed to study the interactions between a furan-modified peptide ligand and its native G protein-coupled receptor (GPCR) on the surface of living cells. nih.gov

Future research should focus on:

Identifying Biological Targets: Screening this compound against a panel of biological targets to identify its mechanism of action.

Computational Modeling: Using molecular docking and simulation to study the interactions of this compound with its identified targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand how structural modifications affect biological activity.

Design of Next-Generation Scaffolds Based on Mechanistic Understanding

The knowledge gained from mechanistic studies and molecular recognition explorations can be leveraged to design next-generation scaffolds with improved properties. "Scaffold hopping" is a medicinal chemistry strategy that involves modifying the central core structure of a known active compound to discover structurally novel compounds with similar or improved biological activity and better pharmacokinetic profiles. nih.govuniroma1.itnih.gov

This approach is crucial for overcoming issues such as poor metabolic stability or to generate new, patentable chemical entities. uniroma1.ittandfonline.com Computational methods are often employed to guide the scaffold hopping process. tandfonline.com Recently, generative reinforcement learning has been shown to be a promising approach for unconstrained scaffold hopping, allowing for the design of molecules with high three-dimensional and pharmacophore similarity to a reference molecule but with a different core scaffold. chemrxiv.org

Starting with the this compound scaffold, future research could explore:

Bioisosteric Replacements: Replacing the furan ring or the carbothioamide group with other functional groups that have similar steric and electronic properties to modulate activity and physicochemical properties.

Scaffold Hopping Campaigns: Utilizing computational tools to design and synthesize novel scaffolds that retain the key pharmacophoric features required for biological activity.

Dual-Targeting Inhibitors: Designing molecules that can simultaneously interact with two or more biological targets, which can be an effective strategy to combat drug resistance. nih.gov

The development of potent SERCA2a activators for cardiovascular applications through a comprehensive SAR campaign starting from natural product hits is a recent example of successful scaffold development. acs.orgacs.org Similarly, a deep understanding of the structure-activity relationships of this compound will pave the way for the rational design of next-generation therapeutic agents. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-Methylfuran-2-carbothioamide?

The synthesis typically involves coupling reactions between 3-methylfuran-2-carboxylic acid derivatives and thioamide precursors. A common approach includes activating the carboxylic acid group using coupling agents like EDCl/HOBt, followed by reaction with a thiourea derivative. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- NMR : H and C NMR to confirm the furan backbone and thioamide group (e.g., thioamide proton at δ ~10-12 ppm).

- IR : Stretching vibrations for C=S (~1200-1250 cm) and aromatic C-H (~3100 cm).

- Mass Spectrometry : Molecular ion peak (M) at m/z 255.7 (CHClNOS) .

| Parameter | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 255.7 g/mol |

| Key IR Peaks | 1250 cm (C=S) |

Q. What biological activity screening methods are applicable to this compound?

Preliminary screening involves:

- Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases, proteases) to test IC values.

- Antimicrobial Testing : Agar dilution assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can researchers assess the solubility and stability of this compound?

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy.

- Stability : Monitor degradation via HPLC under varying pH (2–12) and temperatures (4°C–40°C) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Strategies include:

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Compare DMF, THF, and dichloromethane for reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with controlled temperature .

Q. How to resolve contradictions in spectral data for this compound?

Discrepancies in NMR/IR may arise from isomerism or impurities. Solutions:

- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and carbon-proton correlations.

- X-ray Crystallography : Resolve ambiguity in molecular geometry .

Q. What computational methods predict the reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate ligand-protein binding for mechanistic insights .

Q. How to design pharmacological studies for this compound?

- In Vivo Models : Administer doses (10–100 mg/kg) in rodent models to assess bioavailability.

- ADMET Profiling : Use tools like SwissADME to predict absorption, metabolism, and toxicity .

Q. What strategies isolate stereoisomers of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.